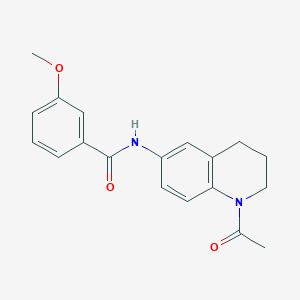
3-(2-Pyridin-2-ylethoxy)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of 3-(2-Pyridin-2-ylethoxy)propanenitrile consists of a pyridine ring attached to a propanenitrile group via an ethoxy bridge .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Pyridin-2-ylethoxy)propanenitrile include a molecular weight of 176.22 and a molecular formula of C10H12N2O .科学的研究の応用
Metal Complex Synthesis :
- A study demonstrated the use of a derivative of 3-(2-Pyridin-2-ylethoxy)propanenitrile in the formation of a square planar Ni(II) complex. This complex was characterized using single-crystal X-ray crystallography and various spectroscopic techniques (Kitos et al., 2016).
Chemical Structure Analysis :
- Research on 4-(2-Cyanoethylsulfanyl)-5′-(pyridin-4-yl)tetrathiafulvalene, a related compound, revealed insights into molecular structures, including the coplanarity of non-H atoms and weak intermolecular interactions (Li, Wang, & Xiao, 2011).
Synthesis of Metal Dithiocarbamate Complexes :
- A study synthesized metal dithiocarbamate complexes based on an amine containing pyridyl and nitrile groups, derived from a similar molecule, and analyzed their properties using spectroscopic data and X-ray crystallography (Halimehjani et al., 2015).
Fluorophore-based Nicotinonitriles Synthesis :
- Research developed a protocol for synthesizing poly-functionalized innovative nicotinonitriles, incorporating pyrene and fluorene moieties, through a domino reaction involving a derivative of 3-(2-Pyridin-2-ylethoxy)propanenitrile. This study explored the photophysical properties of these compounds (Hussein, El Guesmi, & Ahmed, 2019).
Catalysis in Organic Synthesis :
- A derivative of 3-(2-Pyridin-2-ylethoxy)propanenitrile was used in synthesizing 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, showcasing its role in facilitating organic synthesis under green chemistry conditions (Zhang et al., 2016).
Ligand Development for Rhodium Complexes :
- The compound was utilized in the development of rhodium complexes for catalyzing hydrosilylation of alkenes, highlighting its potential in catalysis and material science (Capka, Czakóová, & Schubert, 1993).
Single-Molecule Magnet Behavior :
- In a study, a derivative of this compound was used in synthesizing a family of planar hexanuclear CoLn clusters demonstrating single-molecule magnet behavior (Li et al., 2019).
Synthesis of Novel Pyridine Derivatives :
- Research focused on the synthesis of novel pyridine derivatives, including pyrazoles, isoxazoles, and pyrazolopyridazine derivatives, using a related compound (Ali, 2010).
Cadmium Complexation :
- A study explored the complexation of Cadmium(II) using a tetradentate ligand resulting from the condensation of a related pyridine derivative (Hakimi et al., 2013).
Synthesis of Bipyrazoles and Pyrazolylpyrimidines :
- A derivative was utilized in synthesizing bipyrazoles, pyrazolylpyrimidines, and related compounds, demonstrating its versatility in organic synthesis (Dawood, Farag, & Ragab, 2004).
Synthesis and Reactions for Multifunctional Pyridine :
- Research showcased the synthesis of multifunctional pyridine derivatives and their reactions with nitrogen binucleophiles (Ali, Elsayed, & Abdalghfar, 2010).
Construction of High-Spin Manganese Clusters :
- The compound was used in constructing high-spin Mn aggregates, contributing to advancements in the field of magnetic materials (Bai et al., 2018).
将来の方向性
特性
IUPAC Name |
3-(2-pyridin-2-ylethoxy)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-6-3-8-13-9-5-10-4-1-2-7-12-10/h1-2,4,7H,3,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQGGWZFPLXHEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCOCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3001249.png)

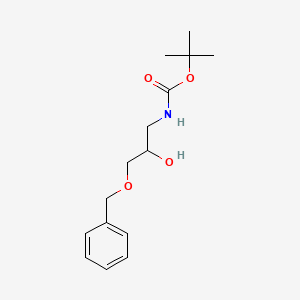

![3-[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one](/img/structure/B3001255.png)
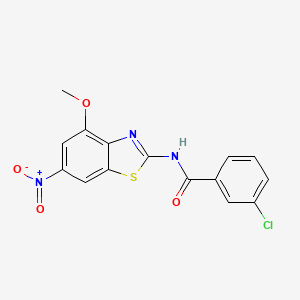
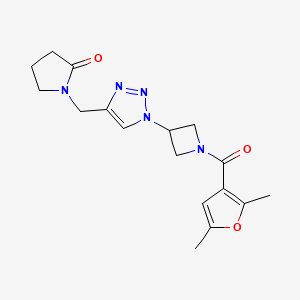
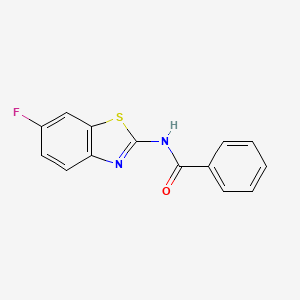
![2-Benzyl-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B3001263.png)

![2-[(1S)-2,3-Dihydro-1H-inden-1-yl]-4,5,6,7-tetrafluoroisoindole-1,3-dione](/img/structure/B3001266.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-carboxamide](/img/structure/B3001268.png)
